![molecular formula C18H17NO5 B5177744 N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide CAS No. 959240-88-1](/img/structure/B5177744.png)

N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

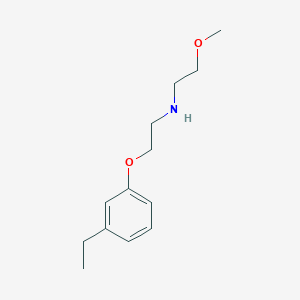

“N-(2-furylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-chromen-6-yl)oxy]acetamide” is a complex organic compound. It contains a furylmethyl group, a methyl group, a chromen-6-yl group, and an acetamide group . The chromen-6-yl group indicates that this compound is a derivative of chromone, a type of coumarin .

科学研究应用

Antimicrobial Activity

This compound has been synthesized and tested for its in vitro antimicrobial activity . The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains . A few of them were found to be potent antimicrobial agents .

Anti-inflammatory Activity

In a study, the compound was synthesized through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride . The in vitro anti-inflammatory activity of the new compound was evaluated, and the results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Antitumor Activity

7-amino, 4-methyl coumarin derivatives, which include this compound, have shown antitumor activity .

Anti-HIV Activity

These derivatives have also demonstrated anti-HIV activity .

Antibacterial and Antifungal Activities

The compound has shown antibacterial and antifungal activities .

Anti-inflammatory and Analgesic Activities

Newly synthesized compounds, including this one, exhibit moderate analgesic and excellent inflammatory activities .

Inhibitors of Bacterial DNA Gyrase

These compounds are potent inhibitors of bacterial DNA gyrase .

Antioxidant Activity

Hydroxycoumarins, which include this compound, have been reported to possess strong antioxidant and protective effects against oxidative stress by scavenging reactive oxygen species .

作用机制

Target of Action

It’s known that coumarin derivatives, which this compound is a part of, have been shown to exhibit a wide range of biological activities . They are known to interact with various enzymes and receptors in the body, contributing to their diverse pharmacological effects .

Mode of Action

Coumarin derivatives are known to interact with their targets in a variety of ways, including enzyme inhibition, receptor antagonism, and disruption of cell membrane integrity

Biochemical Pathways

Coumarin derivatives are known to affect a variety of biochemical pathways, including those involved in inflammation, coagulation, and cellular proliferation

Pharmacokinetics

Coumarin derivatives are generally well absorbed and widely distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine

Result of Action

Coumarin derivatives are known to exert a variety of effects at the molecular and cellular level, including anti-inflammatory, anticoagulant, and antiproliferative effects

属性

IUPAC Name |

N-(furan-2-ylmethyl)-N-methyl-2-(4-methyl-2-oxochromen-6-yl)oxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c1-12-8-18(21)24-16-6-5-13(9-15(12)16)23-11-17(20)19(2)10-14-4-3-7-22-14/h3-9H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMXPNZUYCIGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=C(C=C2)OCC(=O)N(C)CC3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401131804 |

Source

|

| Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959240-88-1 |

Source

|

| Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=959240-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furanylmethyl)-N-methyl-2-[(4-methyl-2-oxo-2H-1-benzopyran-6-yl)oxy]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401131804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)

![1-[(2-methylphenoxy)acetyl]-4-(2-methylphenyl)piperazine](/img/structure/B5177670.png)

![{1-(3-phenyl-2-propyn-1-yl)-4-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methanol](/img/structure/B5177693.png)

![2-(4-chlorobenzyl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5177701.png)

![1-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5177708.png)

![methyl 4-{3-bromo-4-[(3-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5177730.png)

![5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5177736.png)

![1-[(4-ethyl-5-methyl-3-thienyl)carbonyl]pyrrolidine](/img/structure/B5177761.png)

![N-(3-chloro-4-fluorophenyl)-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5177774.png)